2-Butanamido-3-methylbutanoic acid
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Overview
Description
2-Butanamido-3-methylbutanoic acid is an organic compound with the molecular formula C9H17NO3. It is a derivative of butanoic acid and is characterized by the presence of an amide group and a methyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butanamido-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoic acid with butanamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butanamido-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butanamido-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-butanamido-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound may participate in metabolic pathways, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
2-Methylbutanoic Acid: A branched-chain fatty acid with similar structural features but lacking the amide group.
3-Methylbutanoic Acid: Another branched-chain fatty acid with a different substitution pattern.
Butanamide: The parent amide compound without the methyl substitution
Uniqueness: 2-Butanamido-3-methylbutanoic acid is unique due to the presence of both an amide group and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
XFBGKIUQJKBFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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